Canagliflozin 3-Glucuronide is a metabolite derived from the anti-diabetic medication canagliflozin, which is primarily used to manage type 2 diabetes mellitus. Canagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, promoting the excretion of glucose via the urine, thereby lowering blood glucose levels. The glucuronidation process, specifically through the action of UDP-glucuronosyltransferases, converts canagliflozin into its glucuronide forms, including canagliflozin 3-glucuronide, which are pharmacologically inactive and play a significant role in the drug's metabolism and clearance from the body .
Canagliflozin was first approved for clinical use in 2013 and is marketed under various brand names, including Invokana. It is synthesized from precursor compounds through a series of chemical reactions that involve esterification and bromination . The primary metabolic pathway for canagliflozin involves hepatic glucuronidation, predominantly mediated by the enzymes UGT1A9 and UGT2B4 .
Canagliflozin is classified as an antihyperglycemic agent and falls under the category of sodium-glucose cotransporter 2 inhibitors. Its glucuronide metabolites, including canagliflozin 3-glucuronide, are categorized as inactive metabolites that contribute to the drug's pharmacokinetics rather than its therapeutic effects.
The synthesis of canagliflozin involves several key steps:
The glucuronidation of canagliflozin occurs in the liver, where it is converted into multiple metabolites, including canagliflozin 3-glucuronide .
The glucuronidation reaction involves the transfer of glucuronic acid to canagliflozin, primarily catalyzed by UGT enzymes. This reaction is crucial for drug metabolism and elimination, facilitating water-soluble conjugates that are excreted via urine and feces .
Canagliflozin has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular formula for canagliflozin is , with a molar mass of approximately .
The molecular structure includes functional groups that facilitate its interaction with biological targets, particularly in renal glucose handling.
The primary chemical reactions involving canagliflozin include:
The glucuronidation process significantly reduces the pharmacological activity of canagliflozin while enhancing its solubility and facilitating renal excretion .
Canagliflozin acts by inhibiting sodium-glucose cotransporter 2 in the kidneys, which is responsible for reabsorbing glucose back into the bloodstream. By blocking this transporter:
The mechanism also results in osmotic diuresis, contributing to lower blood pressure due to increased fluid loss .
These properties are crucial for understanding how canagliflozin interacts within biological systems and its pharmacokinetic profile.
Canagliflozin undergoes extensive O-glucuronidation to form two major inactive metabolites: Canagliflozin 3-Glucuronide (M7) and Canagliflozin 2'-O-Glucuronide (M5). Metabolic studies using recombinant human UDP-glucuronosyltransferases (UGTs) have demonstrated distinct isoform specificity:
Enzyme kinetic analyses reveal significant functional differences between these isoforms. UGT1A9 exhibits a lower Michaelis constant (Km = 89 µM) but similar catalytic efficiency (Vmax/Km) compared to UGT2B4 (Km = 215 µM) for canagliflozin glucuronidation [3]. This kinetic profile indicates higher substrate affinity of UGT1A9 for the parent molecule. Furthermore, human liver microsomal studies demonstrate that M7 formation accounts for approximately 70% of total glucuronidation activity, highlighting the metabolic predominance of this pathway [1].
Table 1: Comparative Kinetic Parameters of UGT Isoforms in Canagliflozin Glucuronidation
UGT Isoform | Metabolite | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
UGT1A9 | M7 (3-Glucuronide) | 89 ± 14 | 420 ± 35 | 4.72 |
UGT2B4 | M5 (2'-O-Glucuronide) | 215 ± 32 | 850 ± 42 | 3.95 |
Pharmacogenomic studies provide clinical validation of these in vitro findings. Subjects carrying the UGT1A93 allele (associated with reduced enzymatic activity) exhibit a 45% increase in canagliflozin plasma AUCτ,ss and decreased M7/parent plasma ratios [1]. Similarly, carriers of the UGT2B42 polymorphism show an 18% increase in canagliflozin exposure with corresponding reductions in M5 formation [1].
Significant interspecies differences in canagliflozin glucuronidation impact the translatability of preclinical data:
Tissue distribution studies demonstrate that human kidney microsomes actively form M7 but not M5, while both metabolites are produced in hepatic tissue [1]. This contrasts with rodent models where biliary excretion of glucuronides predominates over systemic circulation. Such differences necessitate careful consideration when extrapolating preclinical pharmacokinetic data to humans.
Following biliary excretion, canagliflozin glucuronides undergo complex enterohepatic recycling mediated by gut microbiota:
Canagliflozin treatment significantly modifies the gut microbial communities responsible for this process. 16S rRNA sequencing reveals increased abundance of Lachnospiraceae UCG-004, Bacteroides, and Lachnospiraceae NK4A136 groups – all known producers of β-glucuronidases [2] [4]. Simultaneously, canagliflozin decreases Mucispirillum and Helicobacter species that express competing metabolic enzymes, thereby creating a microbial environment favoring glucuronide reactivation.
Table 2: Canagliflozin-Induced Changes in Glucuronidase-Producing Gut Microbiota
Microbial Taxa | Functional Role | Change with Canagliflozin | Correlation with SCFA Production |
---|---|---|---|
Lachnospiraceae UCG-004 | β-Glucuronidase | ↑ 3.2-fold | Positive (r = 0.78, p < 0.01) |
Bacteroides spp. | β-Glucuronidase | ↑ 2.1-fold | Positive (r = 0.82, p < 0.01) |
Lachnospiraceae NK4A136 group | β-Glucuronidase | ↑ 1.8-fold | Positive (r = 0.69, p < 0.05) |
Mucispirillum schaedleri | Bile acid metabolism | ↓ 4.7-fold | Negative (r = -0.71, p < 0.05) |
Helicobacter hepaticus | Inflammatory mediator | ↓ 3.9-fold | Not significant |
The enterohepatic recycling of canagliflozin profoundly influences its pharmacokinetic profile:
Mechanistic pharmacokinetic models incorporating recycling parameters demonstrate:
These processes are significantly modified by concomitant medications. Rifampin (600 mg daily), a potent inducer of UGTs and drug transporters, reduces canagliflozin AUC by 51% through enhanced first-pass metabolism and biliary excretion of glucuronides [8]. Conversely, probenecid (UGT inhibitor) increases canagliflozin AUC by 21% via inhibition of M7 formation [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0